N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c25-17(11-24-19(26)14-7-3-4-8-15(14)20(24)27)22-21-23-18-13-6-2-1-5-12(13)9-10-16(18)28-21/h1-8H,9-11H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUGDNSCDDUODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action supported by diverse research findings.
- Molecular Formula : C21H20N2O3S
- Molecular Weight : 380.46 g/mol
- CAS Number : 557782-81-7
The compound features a complex structure that includes a naphtho[1,2-d]thiazole moiety and an isoindolinone derivative. These structural components are crucial for its biological activity.
Antioxidant Activity
Research has shown that compounds similar to this compound exhibit antioxidant properties. For instance, studies on related compounds have demonstrated their ability to scavenge free radicals and inhibit oxidative stress in various biological models. The antioxidant activity is often assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) .
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibition is another critical aspect of the biological activity of this compound. AChE inhibitors are valuable in treating neurodegenerative diseases such as Alzheimer's. In vitro studies have indicated that certain derivatives of the compound can effectively inhibit AChE activity, suggesting potential neuroprotective effects .
The biological activities of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes such as AChE and may also affect other targets involved in oxidative stress pathways.
- Molecular Docking Studies : Computational studies have provided insights into how this compound binds to target proteins, aiding in the understanding of its mechanism at the molecular level .
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant AChE inhibitory activity with an IC50 value indicating potent neuroprotective properties. |
| Study 2 | Showed antioxidant effects in cellular models exposed to oxidative stress. The compound reduced markers of oxidative damage significantly. |
| Study 3 | Investigated the structure-activity relationship (SAR), identifying key functional groups responsible for enhanced biological activity. |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Electron-Withdrawing vs.
Heterocyclic Core Modifications : Replacing the naphthothiazole with benzothiazole (as in C₂₄H₂₁N₃OS) reduces planarity but maintains MAO-B inhibitory activity, suggesting core flexibility in target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
